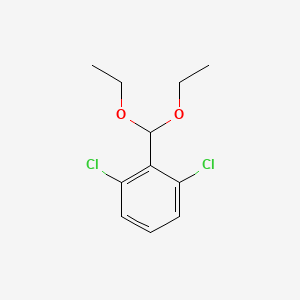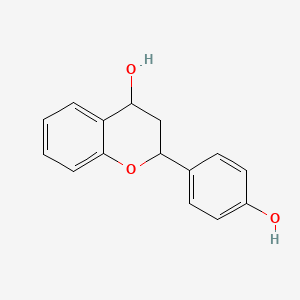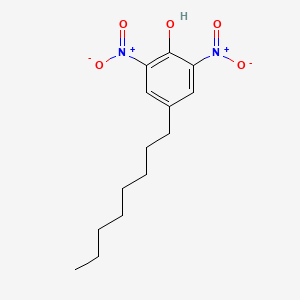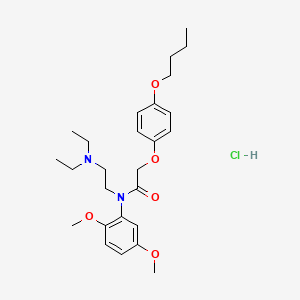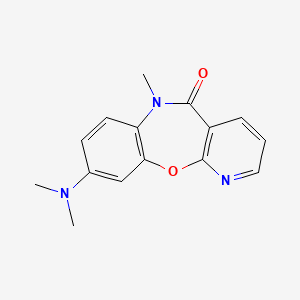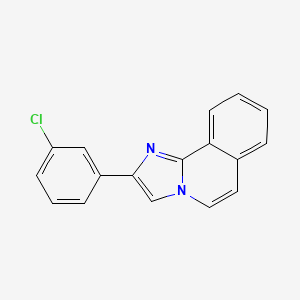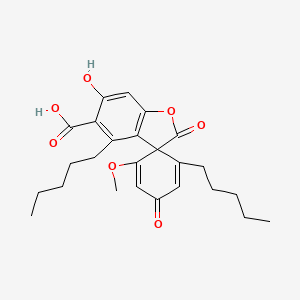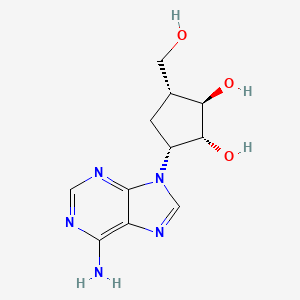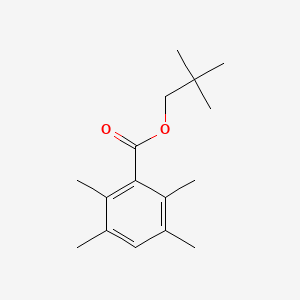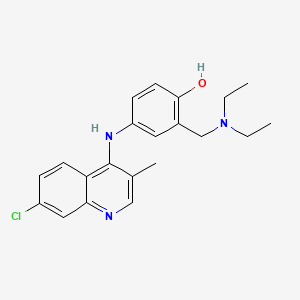
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 7-chloro-3-methylquinoline and 2-((diethylamino)methyl)phenol. The key steps may involve:
Nucleophilic Substitution: The chloro group on the quinoline ring can be substituted with an amino group.
Amidation: Formation of an amide bond between the quinoline derivative and the phenol derivative.
Hydrochloride Formation: The final product is often converted to its dihydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol moiety.
Reduction: Reduction reactions can occur at the quinoline ring or the amino groups.
Substitution: Various substitution reactions can be performed on the quinoline ring or the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a fluorescent marker.
Medicine
The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Uniqueness
The unique structural features of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride, such as the specific substitution pattern on the quinoline and phenol rings, may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
5429-78-7 |
|---|---|
Molecular Formula |
C21H24ClN3O |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-[(7-chloro-3-methylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C21H24ClN3O/c1-4-25(5-2)13-15-10-17(7-9-20(15)26)24-21-14(3)12-23-19-11-16(22)6-8-18(19)21/h6-12,26H,4-5,13H2,1-3H3,(H,23,24) |
InChI Key |
MZPCIZJSUQXXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
